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The table below summarizes the experimental antiviral data for niclosamide and other salicylamide

derivatives, highlighting their potency across different virus families.

Reported Key Findings /
Experimental i o :

Virus Agent Model Potency (ECso/ Proposed
ICs0) Mechanism

SARS-CoV- Niclosamide Vero E6 cells 0.28 uM [1] Inhibits viral

2 replication;
blocks spike-
induced
syncytia by
inhibiting
TMEM16F [1].

Nitazoxanide/Tizoxanide Cell-based assays ~3 UM [1] Broad anti-
coronavirus
activity [1].

MERS-CoV Niclosamide Cell-based assays Replication Inhibits viral
reduced by upto  replication;
1000-fold at 10 induces
UM [1] [2] autophagy via
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Experimental

Reported

Key Findings /

Virus Agent Model Potency (ECso/ Proposed
ICs0) Mechanism
SKP2 inhibition
(1] [2].
SARS-CoV Niclosamide Vero E6 cells <0.1uMto 1.56 Totally
UM [1] [2] abolishes viral
antigen
synthesis at
1.56 uM [2].
Human Niclosamide Not specified in Identified as Potential as a
Adenovirus results effective broad-spectrum
(HAdV) inhibitor [2] antiviral agent
[2].
JMX0312 (Derivative) Immunosuppressed Potent activity in ~ Shows efficacy
Syrian hamster vitro; reduced similar to
model viral load and cidofovir but
mortality in vivo with potentially
[3] better safety
[3].
Zika Virus Niclosamide Cell-based assays 0.37 pM (ICso) Inhibits
(ZIKV) [2] infection at a
post-entry

stage; directly
inhibits
flavivirus
NS2B-NS3
interaction [2].
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Experimental

Reported

Key Findings /

Virus Agent Model Potency (ECso/ Proposed
ICs0) Mechanism
Dengue Niclosamide Huh-7 cells 0.38 uM (DENV-  Neutralizes
Virus 2, ECso) [4] endosomal pH,
(DENV) affecting viral
entry, RNA
replication, and
particle
maturation [4].
Hepatitis B Novel Salicylamide HepAD38 cells 0.47 - 0.52 uM Disrupts HBV
Virus (HBV) Derivatives (e.g., Cmpd (ICs0) [5] core protein
50, 56) expression or
capsid
formation [5].
Ebola Virus  Niclosamide Cell-based 1.5 uM (ECso) Identified as a
(EBOV) screening [2] potent inhibitor
in screening of
FDA-approved
drugs [2].
Influenza A Salicylamide Derivatives Clinical trials Effective in trials  Represents the
Virus (Nitazoxanide) against broad-spectrum
uncomplicated potential of the
influenza A and class [1].
B [1]

Proposed Antiviral Mechanisms of Action

The antiviral effects of salicylamide derivatives, particularly niclosamide, are linked to multiple

mechanisms, many involving disruption of pH-dependent cellular processes crucial for viral lifecycles.

e lIonophore Activity and Endosomal Neutralization: Niclosamide acts as a protonophore, dissipating

pH gradients across intracellular membranes. It neutralizes the acidic environment of endosomes and
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the trans-Golgi network (TGN) [4] [6]. For viruses like Dengue and Zika, this prevents the low-pH-
triggered fusion of the viral envelope with the endosomal membrane, blocking the release of the viral
genome into the cytoplasm [4]. In the TGN, this neutralization impairs the maturation of new viral
particles by preventing the pH-dependent cleavage of the prM protein by furin, leading to the release

of non-infectious, immature virions [4].

 Inhibition of Viral Enzyme Complexes: Beyond host-targeting, niclosamide can directly target viral
proteins. It has been shown to directly inhibit the NS2B-NS3 protease complex of flaviviruses like

ZIKYV, which is essential for processing the viral polyprotein [2].

e Host Pathway Modulation: Niclosamide is a multifunctional drug that modulates several host
signaling pathways. It can inhibit S-phase kinase-associated protein 2 (SKP2), leading to enhanced
autophagy and reduced MERS-CoV replication [1] [2]. It also blocks TMEM16F, a calcium-activated
lipid scramblase and chloride channel, thereby inhibiting the syncytia formation induced by the SARS-
CoV-2 spike protein [1].

The following diagram illustrates how niclosamide's primary mechanism impacts multiple stages of the viral

life cycle, using a flavivirus like Dengue as an example:
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Niclosamide Disrupts Multiple Viral Lifecycle Stages
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Key Experimental Protocols from Cited Research

For scientific professionals, understanding the experimental methods used to generate this data is crucial.

Here are summaries of key protocols from the search results.

e In Vitro Antiviral Activity (Cytopathic Effect - CPE) Assay: This common method was used to
determine niclosamide's potency against SARS-CoV. In this assay, Vero E6 cells are infected with the
virus and then treated with the compound. The inhibition of virus-induced cell death (cytopathic effect)
is measured, allowing for the calculation of the half-maximal effective concentration (ECso), which
was found to be < 0.1 pM for SARS-CoV [1] [2].

o Time-of-Addition Assay: This protocol helps pinpoint the stage of the viral life cycle an inhibitor acts
upon. In a study on Dengue virus, Huh-7 cells were infected and niclosamide was added at different
time points post-infection (e.g., 0, 6, 8, 12 hours). Analysis of progeny virus titers and viral RNA levels
revealed that niclosamide inhibits both early (entry/replication) and late (maturation) stages of the

DENYV life cycle [4].

e In Vivo Efficacy Model (for HAdV): The in vivo potential of a novel salicylamide derivative,
JMXO0312, was evaluated in an immunosuppressed Syrian hamster model of HAdV infection. The
compound was administered at a dose of 6.25 mg/kg. Key outcomes measured included reduction in
viral load in the liver and blood, animal survival rates, and safety parameters like body weight change.

JMX0312 performed similarly to the standard drug cidofovir in reducing viral load [3].

¢ Mechanism Studies (Virion Maturation): To investigate how niclosamide affects the late stages of
the flavivirus lifecycle, researchers treated infected cells with the drug and then analyzed the released
virus particles. Using techniques like western blotting, they demonstrated that virions released from
niclosamide-treated cells contained uncleaved prM protein, a hallmark of immature, non-infectious
particles. This confirmed that the drug's neutralization of the TGN pH disrupts the crucial maturation

step [4].

Clinical and Formulation Development
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A significant challenge for niclosamide is its low aqueous solubility and poor oral bioavailability, which
has limited its clinical translation despite promising in vitro data [7]. To overcome this, advanced

formulations are being actively researched:

¢ Nanoformulations: One study developed niclosamide-loaded controlled-release nanospheres
(NIC@PLGA-HAS) using a hyaluronic acid-modified poly(lactic-co-glycolic acid) polymer. This
formulation significantly enhanced the drug's solubility, stability, and in vivo efficacy against
Clostridioides difficile in a gerbil model, demonstrating a viable path forward for improving
niclosamide's delivery [7].

¢ Inhalation Formulations: To target lung infections like COVID-19, an inhalation formulation of
niclosamide was developed and was well-tolerated in healthy volunteers, aiming to achieve higher
drug concentrations at the primary site of infection [1].

In contrast, nitazoxanide, another salicylamide derivative, has a more established clinical profile. It has
shown efficacy in clinical trials against various viral infections, including rotavirus and norovirus diarrhea,

uncomplicated influenza A and B, and chronic hepatitis B and C [1].

Conclusion and Research Outlook

In summary, niclosamide serves as a robust proof-of-concept for the salicylamide class, with well-
characterized broad-spectrum activity but development hurdles. The ongoing discovery of novel derivatives
like JIMX0312 for HAdV and compounds for HBV reveals a active and promising field of research [3] [5].

Future success in this area appears to depend on two parallel strategies:

e Optimizing the core structure to create new chemical entities with improved potency and selectivity.
e Developing advanced drug delivery systems to overcome the pharmacokinetic limitations of
existing compounds like niclosamide.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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